molecular formula C28H26FN5O2 B2413108 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1251604-03-1

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2413108
CAS No.: 1251604-03-1
M. Wt: 483.547
InChI Key: VKMSCHYFNGNKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C28H26FN5O2 and its molecular weight is 483.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Characterization

Researchers have successfully synthesized a series of novel pyrazole carboxamide derivatives containing a piperazine moiety, confirming the chemical structure through various spectroscopic techniques and X-ray crystal analysis. The compounds were characterized by IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis for precise structural determination, providing valuable insights into their molecular configurations (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Anticancer Activity

A range of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs were synthesized and tested for their antiproliferative activity in vitro. Several compounds demonstrated significant anticancer activity against the HeLa cell line, with IC50 values lower than the well-known anticancer drug paclitaxel, signifying their potential as anticancer agents (Ajeesh Kumar et al., 2016).

Antimicrobial Activity

A series of piperazine and triazolo-pyrazine derivatives were synthesized and tested for their antimicrobial properties. The study revealed that specific derivatives showed superior antimicrobial activity, notably against A. baumannii, and the results from molecular docking studies indicated the potential for further development into potent antimicrobials (Patil et al., 2021).

Anticonvulsant and Antimicrobial Activities

3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, synthesized with substituted piperazine derivatives, were evaluated for their potential anticonvulsant and antimicrobial activities. Certain derivatives demonstrated significant activity, highlighting their potential as therapeutic agents for conditions like seizures and microbial infections (Aytemir et al., 2004).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O2/c29-21-7-3-6-20(17-21)25-32-28(36-33-25)23-9-4-14-30-26(23)34-15-12-19(13-16-34)27(35)31-24-11-10-18-5-1-2-8-22(18)24/h1-9,14,17,19,24H,10-13,15-16H2,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMSCHYFNGNKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.